N-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide
Description
N-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by two distinct aromatic substituents: a 4-methoxyphenyl group attached to the carboxamide nitrogen and a 4-nitrophenyl group at the 4-position of the piperazine ring (Figure 1). This compound belongs to a broader class of piperazine carboxamides, which are widely explored in medicinal chemistry for their diverse biological activities, including antimicrobial, antiviral, and receptor antagonism . Its synthesis typically involves coupling reactions between substituted phenylpiperazines and activated carboxamide intermediates, as demonstrated in nitro compound catalogs (97% purity reported) .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-26-17-8-2-14(3-9-17)19-18(23)21-12-10-20(11-13-21)15-4-6-16(7-5-15)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOUAEVJKDGETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide typically involves the reaction of 4-methoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions usually include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide.
Reduction: Formation of N-(4-methoxyphenyl)-4-(4-aminophenyl)piperazine-1-carboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that N-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide exhibits significant anticancer properties. Its structural similarity to known tubulin inhibitors suggests that it may disrupt microtubule dynamics, leading to cancer cell apoptosis. Preliminary studies have shown promising results in inhibiting the proliferation of cancer cell lines, making it a candidate for further development as an anticancer agent .
Central Nervous System Disorders
The compound's potential applications extend to the treatment of central nervous system disorders. Its ability to interact with neurotransmitter receptors may position it as a lead compound for developing drugs targeting conditions such as depression and anxiety. Early interaction studies suggest that it could modulate neurotransmission pathways, although more extensive research is required to elucidate its mechanisms of action.
Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Studies have indicated that derivatives of this compound can exhibit antibacterial and antifungal properties, which could be beneficial in developing new antibiotics or antifungal agents .
Agricultural Chemistry Applications
The compound may find utility in agricultural chemistry, particularly as a potential pesticide or herbicide. Its chemical structure suggests that it could interact with biological systems in plants or pests, leading to effective pest control strategies. Research into its efficacy and safety in agricultural applications is ongoing, with initial findings indicating promising results.
Molecular Interaction Studies
Understanding the molecular interactions of this compound is crucial for its application in drug development. Interaction studies typically involve:
- Binding Assays : These assays help determine the affinity of the compound for specific receptors or enzymes.
- Computational Modeling : Advanced modeling techniques are employed to predict how the compound interacts at the molecular level with biological targets.
These studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound, thereby guiding its therapeutic applications .
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro; potential tubulin inhibitor. |
| CNS Disorders | Preliminary evidence suggests modulation of neurotransmitter receptors; potential antidepressant effects. |
| Antimicrobial Properties | Exhibited activity against various bacterial strains; potential for new antibiotic development. |
| Agricultural Applications | Initial studies indicate effectiveness as a pesticide; further research needed for safety evaluations. |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide depends on its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the methoxy and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Piperazine carboxamide derivatives often vary in the substituents on the aromatic rings, which critically influence their physicochemical properties and bioactivity. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrophenyl group (strong electron-withdrawing) contrasts with analogs bearing 4-fluorophenyl (moderate electron-withdrawing) or methoxyphenyl (electron-donating) groups. These differences impact solubility, dipole moments, and binding interactions .
- Heterocyclic Modifications : Compounds like BCTC (pyridinyl) and A17 (quinazolinyl) demonstrate enhanced receptor affinity due to planar heterocyclic systems, which facilitate π-π stacking in biological targets .
SAR Insights :
- Substituent Position : The 4-methoxyphenyl group in the target compound may reduce metabolic oxidation compared to 3-methoxyphenyl analogs (e.g., A17), which show lower melting points and altered pharmacokinetics .
- Linker Flexibility : Compounds like p-MPPI with ethylamide linkers exhibit enhanced blood-brain barrier penetration, unlike rigid carboxamides .
- Receptor Selectivity : BCTC’s 3-chloropyridinyl group confers >1000-fold selectivity for TRPM8 over related channels, whereas the target compound’s nitro group may favor redox-sensitive targets .
Biological Activity
N-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine family, characterized by its unique structure that includes a methoxy group and a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to central nervous system disorders and antimicrobial properties.
- Molecular Formula : C16H19N3O3
- Molecular Weight : 313.35 g/mol
- Structure : The compound consists of a piperazine core with two distinct phenyl substituents, one containing a methoxy group and the other a nitro group. This structural arrangement is believed to influence its interaction with biological targets.
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, affecting neurotransmission processes. The specific mechanisms remain under investigation, but potential pathways include:
- Receptor Binding : Interaction with serotonin and dopamine receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
Antimicrobial Properties
Research indicates that piperazine derivatives, including this compound, exhibit antimicrobial activities. Studies have highlighted the following findings:
- In vitro Studies : this compound showed significant antibacterial effects against various strains of bacteria, suggesting its potential as an antimicrobial agent .
- Mechanism : The nitro group may play a critical role in enhancing the compound's reactivity towards bacterial targets.
Anticancer Activity
This compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro tests using cancer cell lines (e.g., MCF-7) demonstrated that the compound induces apoptosis, as evidenced by increased expression of p53 and activation of caspase-3 .
- IC50 Values : Preliminary results indicated IC50 values within the micromolar range, suggesting moderate cytotoxicity against cancer cells.
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to other piperazine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and nitrophenyl groups | Antimicrobial, anticancer |
| N-(4-nitrophenyl)piperazine | Nitro group only | Antimicrobial |
| N-(2-methoxyphenyl)piperazine | Methoxy group only | Limited activity reported |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various piperazine derivatives found that those with nitro substitutions exhibited enhanced antibacterial activity compared to their non-nitro counterparts .
- Anticancer Mechanism : Research into the apoptotic mechanisms revealed that compounds similar to this compound can disrupt mitochondrial function in cancer cells, leading to cell death .
Q & A
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including hydrogenation and carboxamide formation. For example, a key intermediate, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, is synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) in dimethylformamide (DMF), followed by reaction with phenyl chloroformate and hydrazine hydrate . Intermediate structures are confirmed using IR, H NMR, and GC-MS to verify purity and regiochemistry .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (both H and C) is essential for verifying the piperazine backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups like nitrophenyl and carboxamide. High-resolution mass spectrometry (HRMS) or GC-MS ensures molecular weight accuracy, while HPLC monitors purity (>95% is typical for pharmacological studies) .
Q. How can researchers optimize purification protocols for this compound?
Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Recrystallization from ethanol or DMF/water mixtures improves crystalline purity. Monitoring via thin-layer chromatography (TLC) ensures efficient separation of by-products like unreacted nitro precursors or demethylated analogs .
Advanced Research Questions
Q. What role do structural modifications (e.g., nitro group position, methoxy substitution) play in biological activity?
The nitro group at the 4-position enhances electron-withdrawing effects, potentially stabilizing receptor binding. Methoxy groups influence lipophilicity and metabolic stability. Comparative studies with analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) reveal that the carboxamide linker is critical for dopamine D3 receptor selectivity, as shown in SAR studies of related piperazines .
Q. How can crystallographic data inform the design of derivatives with improved pharmacological profiles?
Single-crystal X-ray diffraction provides precise bond angles and conformations of the piperazine ring, aiding in docking studies. For example, monoclinic crystal packing (space group P21/c) reveals intermolecular interactions (e.g., hydrogen bonds between carboxamide NH and nitro groups) that stabilize the structure and guide functional group placement for target engagement .
Q. What experimental designs are recommended for evaluating receptor-binding affinity and selectivity?
Radioligand displacement assays using H-labeled antagonists (e.g., spiperone for dopamine receptors) quantify binding affinity (). Functional assays (e.g., cAMP inhibition for GPCRs) assess agonist/antagonist behavior. Chimeric receptor studies (e.g., substituting extracellular loops) can isolate regions critical for selectivity, as demonstrated in D3/D2 receptor studies .
Q. How can reaction conditions be tailored to minimize by-products during large-scale synthesis?
Optimizing temperature (60–80°C for nitro reduction) and solvent polarity (DMF for solubility vs. toluene for azeotropic drying) reduces side reactions. Catalytic transfer hydrogenation with ammonium formate avoids hazardous gas. Continuous flow reactors improve scalability and yield (>80%) for intermediates like 4-(4-nitrophenyl)piperazine .
Q. What strategies mitigate challenges in handling nitro-containing intermediates?
Nitro groups pose explosion risks under high heat or shock. Safety protocols include small-batch processing, inert atmospheres (N), and avoiding metal catalysts that may catalyze unintended reductions. Secondary containment and PPE (gloves, face shields) are mandatory during nitration steps .
Q. How does the electronic environment of the piperazine ring influence reactivity in downstream modifications?
The electron-rich 4-methoxyphenyl group directs electrophilic substitution to the para position, while the nitro group deactivates the ring toward further nitration. Computational methods (DFT) predict sites for halogenation or cross-coupling (e.g., Suzuki-Miyaura) to introduce bioisosteres like fluorophenyl groups .
Methodological Considerations
Q. What computational tools are effective for modeling interactions between this compound and biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) with homology models of receptors (e.g., dopamine D3) identifies key binding residues. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over time, highlighting hydrogen bonds with Asp110 or π-π stacking with Phe346 .
Q. How should researchers address discrepancies in biological activity data across studies?
Validate assay conditions (e.g., cell line specificity, buffer pH) and compound purity via orthogonal methods (NMR, LC-MS). Meta-analyses of published IC values for analogs (e.g., 4-(3-chlorophenyl) derivatives) can identify trends obscured by experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
